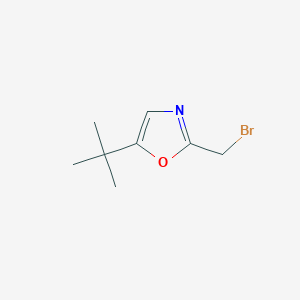
4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Thiophen-3-yl)-1,2,5-oxadiazol-3-amine, also known as 4-TODA, is a heterocyclic compound containing a thiophene, oxadiazole, and amine functional groups. It is a versatile compound that can be used in a variety of applications in the field of organic chemistry. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and dyes, and has been studied for its potential applications in medicinal chemistry and drug discovery. 4-TODA has also been studied for its potential use in biochemistry and physiology, as well as its potential as a lab reagent.
Aplicaciones Científicas De Investigación
4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine has been studied for a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and dyes. It has also been studied for its potential applications in medicinal chemistry and drug discovery. 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine has been used as a starting material for the synthesis of a variety of heterocycles, such as pyridines, quinolines, and thiophenes. It has also been used as a catalyst in the synthesis of a variety of compounds, including nitro compounds and nitrile oxides.
Mecanismo De Acción
The mechanism of action of 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine is not yet fully understood. However, it is believed to involve the formation of a covalent bond between the thiophene and oxadiazole moieties, which then undergoes a series of chemical reactions. It is also believed that 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine may act as an inhibitor of certain enzymes, such as cytochrome P450, and may also act as an antioxidant.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine are not yet fully understood. However, it has been shown to have some effects on the activity of certain enzymes, such as cytochrome P450. It has also been shown to have some antioxidant activity. In addition, 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine has been shown to have some effects on the activity of certain hormones, such as cortisol, and has been shown to have some anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine has several advantages and limitations for use in lab experiments. One advantage is that it is a versatile compound that can be used in a variety of applications in the field of organic chemistry. It is also relatively easy to synthesize in high yields. However, it is also important to note that 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine is a potentially hazardous compound, and should be handled with caution in the laboratory.
Direcciones Futuras
There are a variety of potential future directions for the research and development of 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine. One potential direction is to further explore its potential applications in medicinal chemistry and drug discovery. Another potential direction is to further study its biochemical and physiological effects, as well as its potential as a lab reagent. Additionally, further research could be conducted to explore its potential as an antioxidant and its potential effects on hormones. Finally, further research could be conducted to explore its potential as a catalyst in the synthesis of a variety of compounds.
Métodos De Síntesis
4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine can be synthesized in several different ways. The most common method involves the oxidation of 4-thiophenol with hydrogen peroxide in an acidic medium, followed by the reaction of the resulting 4-thiophenolate with 1,2,5-oxadiazole in an aqueous solution. This method has been used to synthesize 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine in both high and low yields. Other methods for the synthesis of 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine include the reaction of 4-thiophenol with an aryl amine in the presence of an oxidizing agent, as well as the reaction of 4-thiophenol with a nitrile in the presence of a base.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine can be achieved through a two-step reaction process. The first step involves the synthesis of 3-(thiophen-3-yl)-1,2,5-oxadiazole, which is then converted to the final product in the second step.", "Starting Materials": [ "Thiophene-3-carboxylic acid", "Hydrazine hydrate", "Phosphorus oxychloride", "Sodium hydroxide", "Ethanol", "Ammonium hydroxide", "Acetic acid", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "4-Amino-3-nitrotoluene" ], "Reaction": [ "Step 1: Synthesis of 3-(thiophen-3-yl)-1,2,5-oxadiazole", "1. Thiophene-3-carboxylic acid is reacted with hydrazine hydrate in ethanol to form thiophene-3-carbohydrazide.", "2. Phosphorus oxychloride is added to the reaction mixture and heated to form 3-(thiophen-3-yl)-1,2,5-oxadiazole.", "Step 2: Conversion of 3-(thiophen-3-yl)-1,2,5-oxadiazole to 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine", "1. 3-(thiophen-3-yl)-1,2,5-oxadiazole is reacted with sodium hydroxide and ammonium hydroxide to form the corresponding amide.", "2. The amide is then reduced with sodium borohydride to form the corresponding amine.", "3. The amine is diazotized with sodium nitrite and sulfuric acid to form the diazonium salt.", "4. The diazonium salt is then reacted with 4-amino-3-nitrotoluene in the presence of sodium bicarbonate and acetic acid to form the final product, 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine." ] } | |
Número CAS |
2763759-56-2 |
Nombre del producto |
4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine |
Fórmula molecular |
C6H5N3OS |
Peso molecular |
167.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



